1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate
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Description
1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate is a useful research compound. Its molecular formula is C45H41BCl2F4N2 and its molecular weight is 767.5 g/mol. The purity is usually 95%.
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Biological Activity
1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features multiple functional groups, including a butyl group, chlorinated benzo[cd]indole moieties, and a tetrafluoroborate anion. Its molecular formula is C29H36Cl2N with a molecular weight of approximately 500 g/mol. The presence of halogen atoms may enhance its biological activity by influencing lipophilicity and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, halogen-substituted derivatives have demonstrated significant antibacterial activity against various strains:
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound A | 15.625 - 62.5 | Antistaphylococcal |
Compound B | 62.5 - 125 | Antienterococcal |
Compound C | 31.108 - 62.216 | MRSA Biofilm Inhibition |
These compounds inhibit protein synthesis pathways and affect nucleic acid and peptidoglycan production, demonstrating bactericidal properties against resistant strains like MRSA and Enterococcus .
The proposed mechanism of action for similar compounds involves:
- Inhibition of Protein Synthesis : Disruption of ribosomal function leading to reduced bacterial growth.
- Biofilm Disruption : Compounds exhibit moderate-to-good antibiofilm activity, significantly inhibiting biofilm formation in MRSA and Staphylococcus epidermidis (SE) strains.
- Targeting Lysosomes : Some derivatives show potential for targeting lysosomes in cancer cells, inducing autophagy and apoptosis, which could be beneficial in cancer therapy applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of a related benzo[cd]indole compound against Gram-positive bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 15.625 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin.
Case Study 2: Cancer Cell Targeting
Another investigation focused on the compound's ability to penetrate cancer cells via polyamine transporters located in lysosomes. The study revealed that the compound induced significant apoptosis in liver cancer cells, suggesting its dual role as an imaging agent and therapeutic agent against metastasis .
Properties
Molecular Formula |
C45H41BCl2F4N2 |
---|---|
Molecular Weight |
767.5 g/mol |
IUPAC Name |
(2E)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C45H41Cl2N2.BF4/c1-3-5-28-48-39(35-16-10-14-33-37(46)22-26-41(48)44(33)35)24-20-31-18-19-32(43(31)30-12-8-7-9-13-30)21-25-40-36-17-11-15-34-38(47)23-27-42(45(34)36)49(40)29-6-4-2;2-1(3,4)5/h7-17,20-27H,3-6,18-19,28-29H2,1-2H3;/q+1;-1 |
InChI Key |
NJVSWBBAHTYPGL-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C\4/CCC(=C4C5=CC=CC=C5)/C=C/C6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CCCC |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CCCC |
Origin of Product |
United States |
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